![molecular formula C17H17N3O3 B5633752 N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B5633752.png)
N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide, often involves condensation reactions. For example, 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, a related compound, was synthesized via a condensation reaction of 2-methylbenzimidazole with dimethoxybenzenedicarboxaldehyde under optimal conditions, yielding a 75.2% success rate (X. Bin, 2012).
Molecular Structure Analysis
Detailed structural properties of benzimidazole derivatives have been extensively studied. For instance, the structural properties of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, a compound structurally related to N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide, were studied using spectral methods and X-ray crystallography, revealing insights into the molecular geometry and electronic transitions (N. T. Abdel Ghani & A. Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions. For example, compounds like N-(1H-benzimidazol-2-ylmethyl)aniline react with ZnII and CuII carboxylates to form complexes, demonstrating the reactivity of the benzimidazole group in forming metal complexes (N. Attandoh et al., 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are closely related to their structure. For instance, the structural properties and selective recognition of benzimidazole cavitand reveal significant insights into its physical characteristics, such as stability and conformational behavior (Heung-Jin Choi et al., 2005).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target. Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could have potential therapeutic effects for type-2 diabetes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)17(21)18-10-16-19-12-5-3-4-6-13(12)20-16/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQZRWEDYHYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide |
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